4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Herbicide Discovery Structure-Activity Relationship Triazine Chemistry

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4) is a versatile 1,3,5-triazine scaffold featuring a 4-pyridyl group essential for herbicidal activity and a methylthio leaving group for efficient synthesis of kinase inhibitor libraries. Unlike 2-pyridyl or amino-substituted analogs, the 4-pyridyl orientation ensures targeted biological activity, while the methylthio group enables orthogonal substitution. With a melting point of 234°C, it withstands high-temperature reactions without degradation, ensuring reliable yields in multi-step campaigns. Supplied at ≥97% purity, it is a reproducible starting point for structure-activity relationship (SAR) studies and analytical method development.

Molecular Formula C9H9N5S
Molecular Weight 219.27 g/mol
CAS No. 175204-63-4
Cat. No. B069601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine
CAS175204-63-4
Molecular FormulaC9H9N5S
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2=CC=NC=C2
InChIInChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14)
InChIKeyWGDAEWQPJSGFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4): Key Procurement Specifications and Class Positioning


4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4), a 1,3,5-triazine derivative bearing a 4-pyridyl and a methylthio substituent, serves as a versatile building block and research intermediate . Structurally, it features a C9H9N5S framework with a molecular weight of 219.27 g/mol and an InChI key of WGDAEWQPJSGFPO-UHFFFAOYSA-N . It is commercially available from multiple suppliers at 97% purity, making it a reproducible entry point for synthesis .

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4): Why In-Class Analogs Are Not Interchangeable


Generic substitution among 1,3,5-triazine derivatives is not advisable due to the pronounced impact of subtle substituent changes on physicochemical properties and biological activity. For instance, repositioning the pyridyl nitrogen from the 4- to the 3- or 2- position alters the molecular dipole and hydrogen-bonding capacity , which can critically influence molecular recognition events . Furthermore, the methylthio group contributes to lipophilicity and metabolic stability; its replacement with hydroxyl, amino, or halogen moieties leads to divergent reactivity and degradation profiles [1]. Therefore, a one-to-one replacement with a closely related analog can compromise experimental reproducibility and lead to erroneous structure-activity conclusions.

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4): Quantified Differentiators vs. Closest Analogs


4-Pyridyl Isomer Exhibits Distinct Herbicidal Selectivity Compared to 2-Pyridyl Analog

In agricultural applications, 4-(methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine is documented as a selective herbicide, whereas the 2-pyridyl isomer (CAS 175204-53-2) is primarily utilized as a pharmaceutical intermediate . The 4-pyridyl orientation is associated with photosynthetic inhibition in weeds, leading to chlorosis and plant death, while the 2-pyridyl analog lacks this reported herbicidal utility .

Herbicide Discovery Structure-Activity Relationship Triazine Chemistry

Higher Thermal Stability (Melting Point 234°C) vs. Related Triazine Derivatives

The compound demonstrates a melting point of 234°C . In contrast, related triazine building blocks such as 4-amino-6-(4-pyridyl)-1,3,5-triazin-2-ol (CAS 14464-55-8) exhibit significantly lower melting points (approximately 190-200°C). This 34-44°C difference translates to superior thermal stability, which is advantageous for high-temperature synthetic transformations and for maintaining crystalline integrity during storage.

Thermal Analysis Process Chemistry Crystallinity

Commercial Availability at 97% Purity Provides Reproducible Starting Point

The compound is offered by major suppliers at a minimum purity of 97% . While alternative triazine building blocks are available, this consistent high purity specification reduces the need for in-house purification and ensures a reliable foundation for sensitive downstream reactions.

Chemical Sourcing Purity Reproducibility

Methylthio Group Enables Orthogonal Reactivity Not Possible with Amino/Hydroxyl Analogs

The methylthio group on the triazine core serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) [1]. In comparison, the analogous 2,4-diamino-6-(4-pyridyl)-1,3,5-triazine (which contains amino groups in place of methylthio) requires harsher conditions for further functionalization. This orthogonal reactivity enables sequential derivatization strategies that are not feasible with other substituents.

Synthetic Chemistry Chemoselectivity Cross-Coupling

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS 175204-63-4): Evidence-Based Application Scenarios


Agrochemical Discovery: Validated Herbicidal Scaffold

For researchers developing novel herbicides, this compound provides a directly applicable scaffold with established photosynthetic inhibition in weeds . Its selective activity profile can serve as a starting point for structure-activity relationship campaigns aimed at improving crop safety or broadening weed spectrum . The 4-pyridyl orientation is critical, as the 2-pyridyl analog lacks this activity .

Medicinal Chemistry: Building Block for Focused Kinase Inhibitor Libraries

Given its methylthio group, the compound is an ideal building block for constructing 1,3,5-triazine-based kinase inhibitor libraries . The methylthio group can be displaced under mild conditions to install diverse amine or thiol functionalities . This orthogonal reactivity is not shared by amino-substituted analogs, making this compound a preferred starting material for parallel synthesis efforts.

Process Chemistry: Thermally Stable Intermediate for High-Temperature Reactions

With a melting point of 234°C , this compound is suitable as an intermediate in synthetic sequences requiring elevated temperatures (e.g., 150-200°C). Its thermal robustness reduces decomposition risk, ensuring consistent yields in multi-step campaigns. This is a significant advantage over lower-melting triazine analogs, which may degrade under similar conditions.

Analytical and QC Laboratories: Reference Standard with Documented Purity

The compound's commercial availability at 97% purity makes it a reliable reference standard for analytical method development (e.g., HPLC, LC-MS). Its well-defined melting point and mass spectral data [1] provide additional orthogonal characterization points for identity confirmation in quality control workflows.

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